molecular formula C10H11BrS B8453054 1-Bromo-4-[(cyclopropylmethyl)sulfanyl]benzene CAS No. 917382-54-8

1-Bromo-4-[(cyclopropylmethyl)sulfanyl]benzene

Cat. No.: B8453054
CAS No.: 917382-54-8
M. Wt: 243.17 g/mol
InChI Key: DGEUSHXVDCWKFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Bromo-4-[(cyclopropylmethyl)sulfanyl]benzene is an organobromine compound featuring a benzene ring substituted with a bromine atom at the 1-position and a cyclopropylmethyl group at the 4-position. This compound is valuable in organic synthesis due to its unique structure, which allows for various chemical transformations .

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Bromo-4-[(cyclopropylmethyl)sulfanyl]benzene can be synthesized through several methods. One common approach involves the bromination of 4-[(cyclopropylmethyl)sulfanyl]benzene using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum bromide. The reaction typically occurs under mild conditions, with the temperature maintained at around 0-25°C .

Industrial Production Methods

Industrial production of this compound often employs large-scale bromination reactions using automated systems to ensure precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the process, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

1-Bromo-4-[(cyclopropylmethyl)sulfanyl]benzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Products include 4-[(cyclopropylmethyl)sulfanyl]aniline, 4-[(cyclopropylmethyl)sulfanyl]thiophenol, and 4-[(cyclopropylmethyl)sulfanyl]phenol.

    Oxidation Reactions: Products include 1-bromo-4-[(cyclopropylmethyl)sulfinyl]benzene and 1-bromo-4-[(cyclopropylmethyl)sulfonyl]benzene.

    Coupling Reactions: Products include biaryl compounds with various substituents on the benzene ring.

Scientific Research Applications

1-Bromo-4-[(cyclopropylmethyl)sulfanyl]benzene has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Bromo-4-[(cyclopropylmethyl)sulfanyl]benzene involves its ability to undergo various chemical transformations. The bromine atom and the sulfanyl group are key functional groups that participate in these reactions. For example, in substitution reactions, the bromine atom acts as a leaving group, allowing nucleophiles to attack the benzene ring. In oxidation reactions, the sulfanyl group can be converted to sulfoxides or sulfones, altering the compound’s reactivity and properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Bromo-4-[(cyclopropylmethyl)sulfanyl]benzene is unique due to the presence of the cyclopropylmethyl group, which imparts distinct steric and electronic properties compared to other alkyl groups. This uniqueness can influence the compound’s reactivity and the types of reactions it can undergo, making it a valuable tool in organic synthesis .

Properties

CAS No.

917382-54-8

Molecular Formula

C10H11BrS

Molecular Weight

243.17 g/mol

IUPAC Name

1-bromo-4-(cyclopropylmethylsulfanyl)benzene

InChI

InChI=1S/C10H11BrS/c11-9-3-5-10(6-4-9)12-7-8-1-2-8/h3-6,8H,1-2,7H2

InChI Key

DGEUSHXVDCWKFE-UHFFFAOYSA-N

Canonical SMILES

C1CC1CSC2=CC=C(C=C2)Br

Origin of Product

United States

Synthesis routes and methods I

Procedure details

4-Bromothiophenol (37.8 g) in N,N-dimethylformamide (200 mL) was treated with potassium carbonate (30.4 g) and cyclopropylmethyl bromide (29.7 g). The suspension was stirred at ambient temperature for 16 hrs then diluted with diethyl ether (500 mL). The organic phase was washed with water (2×500 mL), dried (MgSO4) and concentrated to give the title compound as an oil (46.4 g). 1H NMR (360 MHz, CDCl3): δ 7.38 (2H, d, J=8.0 Hz), 7.21 (2H, d, J=8.0 Hz), 2.83 (2H, d, J=7.0 Hz), 1.08-0.98 (1H, m), 0.58 (2H, q, J=5.1 Hz), 0.24 (2H, q, J=5.1 Hz).
Quantity
37.8 g
Type
reactant
Reaction Step One
Quantity
30.4 g
Type
reactant
Reaction Step One
Quantity
29.7 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

4-Bromothiophenol (106.12 g, 561 mmol), cyclopropylmethyl bromide (83.3 g, 617 mmol) and potassium carbonate (85.2 g, 617 mmol) were stirred in DMF (400 mL) overnight. The mixture was diluted with water (1.5 L) and the product extracted into hexanes (2×1 L). The combined organic extracts were dried (MgSO4) and concentrated to give 4-bromophenyl cyclopropylmethyl sulphide as an oil (130.7 g, quantitative). The aforementioned sulphide (10 g, 41 mmol) was dissolved in THF (400 mL) and cooled to −78° C. n-Butyllithium (51 mL of a 1.6 M solution in hexanes) was added dropwise. On completion of addition, the mixture was stirred for a further 15 min before dropwise addition of DMF. The reaction mixture was stirred for 18 h, allowing to warm to room temperature. The reaction was quenched by addition of satd. NH4Cl(aq) followed by water. The product was extracted into diethyl ether (×2) and the combined organic layers were dried (MgSO4) and concentrated. Purification by chromatography on silica eluting with 5 to 10% ethyl acetate in hexane gave the title compound (5.50 g, 70% yield). 1H NMR δ (360 MHz, CDCl3) δ 9.92 (1H, s), 7.76 (2H, d, J=8.4 Hz), 7.38 (2H, d, J=8.2 Hz), 2.97 (2H, d, J=7.0 Hz), 1.14-1.08 (1H, m), 0.67-0.62 (2H, m) 0.35-0.30 (2H, m).
Quantity
106.12 g
Type
reactant
Reaction Step One
Quantity
83.3 g
Type
reactant
Reaction Step One
Quantity
85.2 g
Type
reactant
Reaction Step One
Name
Quantity
400 mL
Type
solvent
Reaction Step One
Name
Quantity
1.5 L
Type
solvent
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.